11-Bromo-1-undeceno

Descripción general

Descripción

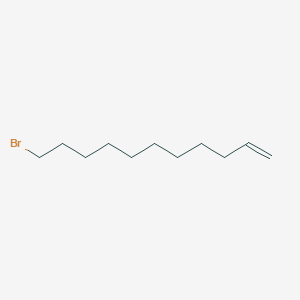

11-Bromo-1-undecene is an organic compound with the chemical formula C11H21Br. It is a halogenated hydrocarbon, specifically a brominated alkene. This compound is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecene chain. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers .

Aplicaciones Científicas De Investigación

11-Bromo-1-undecene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis to prepare complex organic compounds.

Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical studies.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of advanced polymer dielectrics and anion exchange membranes for fuel cells

Mecanismo De Acción

Target of Action

11-Bromo-1-undecene is a halogenated hydrocarbon

Mode of Action

It’s known to be used in the synthesis of brominated polyethylene (pe) via metallocene-catalyzed copolymerization with ethylene . This suggests that it may interact with its targets through a mechanism involving covalent bonding, leading to the formation of new compounds.

Pharmacokinetics

It’s known that halogenated hydrocarbons generally have low water solubility , which could impact their absorption and distribution. The metabolism and excretion of these compounds would depend on their specific structure and the organism in which they are present.

Result of Action

It’s known to be used in the synthesis of brominated polyethylene and poly(olefin)-based anion exchange membranes (aems) for practical alkaline fuel cell applications . This suggests that its action results in the formation of these materials, which have various applications in industry.

Análisis Bioquímico

Biochemical Properties

11-Bromo-1-undecene plays a significant role in biochemical reactions. It is used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene . It is also used to prepare poly(olefin)-based anion exchange membranes (AEMs) for practical alkaline fuel cell applications .

Molecular Mechanism

The molecular mechanism of 11-Bromo-1-undecene is primarily through its role in the synthesis of other compounds. It participates in metallocene-catalyzed copolymerization with ethylene to form brominated polyethylene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecene can be synthesized through various methods. One common method involves the reaction of isobutylene with bromine in an organic solvent under controlled temperature and reaction time . Another method employs alkenyl esters or dibromides as starting materials .

Industrial Production Methods: In industrial settings, the production of 11-Bromo-1-undecene often involves the use of large-scale reactors where isobutylene and bromine are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 11-Bromo-1-undecene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the undecene chain can participate in addition reactions with halogens, hydrogen, and other reagents.

Polymerization Reactions: It can be used in polymerization reactions to form brominated polyethylene and other polymers.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen gas, halogens (e.g., chlorine, bromine), and hydrogen halides (e.g., hydrogen bromide) are used.

Polymerization: Catalysts such as metallocenes are employed in the polymerization process.

Major Products:

Substitution Products: Various substituted undecenes depending on the nucleophile used.

Addition Products: Halogenated or hydrogenated undecenes.

Polymers: Brominated polyethylene and other polymeric materials.

Comparación Con Compuestos Similares

- 10-Bromo-1-decene

- 8-Bromo-1-octene

- 6-Bromo-1-hexene

- Allyl bromide

- 10-Undecen-1-ol

Comparison: 11-Bromo-1-undecene is unique due to its longer carbon chain and the position of the bromine atom. Compared to shorter-chain brominated alkenes like 6-Bromo-1-hexene and 8-Bromo-1-octene, 11-Bromo-1-undecene offers different reactivity and physical properties, making it suitable for specific applications such as the synthesis of long-chain polymers and specialty chemicals .

Actividad Biológica

11-Bromo-1-undecene (C11H21Br), a halogenated alkene, is recognized for its diverse applications in organic synthesis and material science. This compound serves as a significant building block in the development of various organic molecules, including pharmaceuticals, agrochemicals, and surfactants. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and industrial applications.

11-Bromo-1-undecene is a colorless to pale yellow liquid with a boiling point of 221-222°C and a melting point of -54°C. It is soluble in organic solvents but insoluble in water. The presence of the bromine atom at the eleventh carbon position makes it reactive, particularly in substitution and addition reactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H21Br |

| CAS Number | 7766-50-9 |

| Boiling Point | 221-222°C |

| Melting Point | -54°C |

| Solubility | Soluble in organic solvents; insoluble in water |

The biological activity of 11-Bromo-1-undecene is primarily attributed to its role as an intermediate in various chemical reactions. It participates in metallocene-catalyzed copolymerization with ethylene to produce brominated polyethylene, which has applications in fuel cells and advanced polymer dielectrics.

Biochemical Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Addition Reactions : The double bond can react with other reagents, enhancing its utility in organic synthesis.

- Polymerization : It serves as a precursor for creating complex polymers, particularly those with specific functional properties.

Research Findings

Several studies have explored the biological implications and applications of 11-Bromo-1-undecene:

-

Synthesis of Bioactive Molecules :

- A study published in Journal of Organic Chemistry demonstrated the use of 11-Bromo-1-undecene to synthesize novel pyridine-based ligands that exhibited high enantioselectivity in hydrogenation reactions .

- Another investigation highlighted its role in developing cationic surfactants with significant antimicrobial activity against foodborne pathogens .

-

Pharmacological Applications :

- Research indicated that derivatives synthesized from 11-Bromo-1-undecene could inhibit phosphatidylcholine biosynthesis, showcasing potential anticancer properties .

- A study on cell viability using derivatives revealed promising results against several cancer cell lines, suggesting its applicability in cancer therapeutics .

- Polymer Chemistry :

Case Study 1: Antimicrobial Surfactants

A novel cationic surfactant synthesized from 11-Bromo-1-undecene was tested against common foodborne pathogens. The results indicated a significant reduction in microbial load, supporting its application in food safety and preservation.

Case Study 2: Cancer Therapeutics

Derivatives derived from 11-Bromo-1-undecene were evaluated for their cytotoxic effects on various cancer cell lines (MCF-7, NCI-H460). The study found that these compounds effectively reduced cell viability, indicating their potential as anticancer agents.

Propiedades

IUPAC Name |

11-bromoundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLVPFUSXYSHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300900 | |

| Record name | 11-Bromo-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-50-9 | |

| Record name | 7766-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Bromo-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Bromo-1-undecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main use of 11-Bromo-1-undecene in material science?

A1: 11-Bromo-1-undecene serves as a valuable building block for introducing functional groups to various materials. Its terminal bromine atom readily participates in substitution reactions, while the terminal alkene group is primed for reactions like thiol-ene click chemistry [] or olefin cross-metathesis []. This versatility allows for the synthesis of modified polymers [, , , , ], silica nanoparticles with controlled functionality [], and other materials.

Q2: Can you provide examples of how 11-Bromo-1-undecene is used to modify polymers?

A2: Certainly! Several studies showcase its use in polymer modification:

- Brominated Polyethylene: Researchers successfully copolymerized ethylene with 11-Bromo-1-undecene using a metallocene catalyst system []. This process allows for the controlled incorporation of bromine atoms into the polyethylene backbone, potentially altering its properties.

- Anion Exchange Membranes: Ziegler-Natta polymerization was employed to create bromoalkyl-functionalized poly(olefin)s using 11-Bromo-1-undecene []. These functionalized polymers are promising for developing anion exchange membranes.

- Polypropylene-graft-polystyrene: While the abstract lacks details, one study mentions using brominated polypropylene synthesized with 11-Bromo-1-undecene in a coupling reaction to create polypropylene-graft-polystyrene []. This suggests its utility in grafting reactions for creating copolymers.

Q3: How does the choice of catalyst affect the incorporation of 11-Bromo-1-undecene during copolymerization?

A3: The type of catalyst can significantly influence the incorporation of 11-Bromo-1-undecene during copolymerization. For instance, in the synthesis of brominated polyethylene, using a dried methylaluminoxane (dMAO) cocatalyst instead of a modified one (MMAO) led to a much higher incorporation of 11-Bromo-1-undecene (25.2 mol% vs. up to 4.3 mol%) []. This highlights the importance of catalyst selection in controlling copolymer composition.

Q4: How is 11-Bromo-1-undecene used to functionalize silica nanoparticles?

A4: Researchers utilized 11-Bromo-1-undecene in a photoinduced thiol-ene click reaction with thiol-functionalized silica nanoparticles []. This method enabled them to achieve a high density of functional groups (approximately 5 attachments per nm2) on the nanoparticle surface. This technique is valuable for tailoring the properties of silica nanoparticles for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.